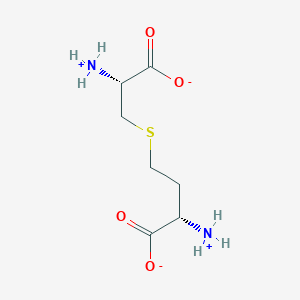

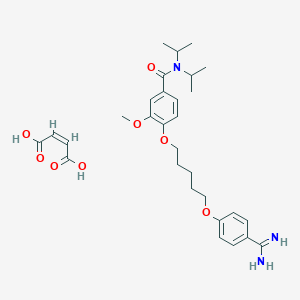

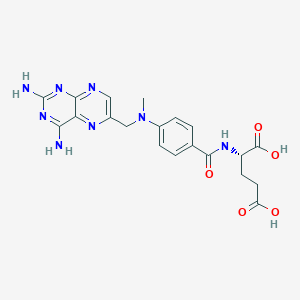

(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine

Descripción general

Descripción

L-Cystathionine belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. L-Cystathionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Cystathionine has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, L-cystathionine is primarily located in the cytoplasm. L-Cystathionine exists in all eukaryotes, ranging from yeast to humans. L-Cystathionine participates in a number of enzymatic reactions. In particular, L-Cystathionine can be biosynthesized from L-serine and homocysteine through its interaction with the enzyme cystathionine beta-synthase. Furthermore, L-Cystathionine can be converted into L-cysteine and 2-ketobutyric acid through its interaction with the enzyme cystathionine gamma-lyase. Furthermore, L-Cystathionine can be converted into L-cysteine and 2-ketobutyric acid; which is catalyzed by the enzyme cystathionine gamma-lyase. Finally, L-Cystathionine can be biosynthesized from L-homoserine and L-serine through the action of the enzyme cystathionine beta-synthase. In humans, L-cystathionine is involved in the homocysteine degradation pathway, the glycine and serine metabolism pathway, and the methionine metabolism pathway. L-Cystathionine is also involved in several metabolic disorders, some of which include the sarcosinemia pathway, dihydropyrimidine dehydrogenase deficiency (DHPD), the hyperglycinemia, non-ketotic pathway, and the NON ketotic hyperglycinemia pathway. L-Cystathionine has been found to be associated with several diseases known as autism and alzheimer's disease; l-cystathionine has also been linked to the inborn metabolic disorders including cystathioninuria.

L-cystathionine is a modified amino acid generated by enzymic means from L-homocysteine and L-serine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a tautomer of a L-cystathionine dizwitterion.

Sulfur-containing amino acid formed as an intermediate in the conversion of METHIONINE to CYSTEINE.

Aplicaciones Científicas De Investigación

Homocysteine Metabolism and Cardiovascular Diseases

Research indicates that homocysteine, a sulfur-containing amino acid, plays a significant role in cardiovascular diseases. Elevated homocysteine levels have been associated with increased risk of vascular diseases, possibly due to its role in methionine metabolism and its interaction with vitamins like folic acid, vitamin B6, and vitamin B12 (Malinow, Bostom, & Krauss, 1999). Additionally, studies have shown that homocysteine metabolism is intricately linked with these vitamins, impacting pathways like remethylation and transsulfuration (Selhub, 1999).

Role in Polymerization and Protein Structure

(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine is studied for its ability to form disulfide bonds, crucial in the structure of peptides and proteins. For instance, S-ethylsulfonyl-l-homocysteine has been used in polymerization processes, contributing to advancements in the understanding of polypeptide structures and their applications (Muhl et al., 2018).

Therapeutic Potential and Enzyme Inhibition

Research into S-alkylated derivatives of homocysteine has shown promising results in inhibiting certain human enzymes like betaine-homocysteine S-methyltransferase (BHMT). This has implications for studying the metabolism of sulfur amino acids and exploring potential therapeutic applications (Jiráček et al., 2006).

Implications in Neurology

Homocysteine is also a subject of interest in neurological research, with studies indicating its potential neurotoxic effects. Elevated homocysteine levels have been linked to various neurological disorders, suggesting its significance in the pathology of the central nervous system (Wuerthele et al., 1982).

Propiedades

Número CAS |

30651-43-5 |

|---|---|

Fórmula molecular |

C7H14N2O4S |

Peso molecular |

222.26 g/mol |

Nombre IUPAC |

(2R)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m1/s1 |

Clave InChI |

ILRYLPWNYFXEMH-RFZPGFLSSA-N |

SMILES isomérico |

C(CSC[C@@H](C(=O)[O-])[NH3+])[C@@H](C(=O)[O-])[NH3+] |

SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N |

SMILES canónico |

C(CSCC(C(=O)[O-])[NH3+])C(C(=O)[O-])[NH3+] |

Apariencia |

Solid powder |

melting_point |

312°C |

| 30651-43-5 | |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L-Cystathionine; L-(+)-Cystathionine; Cystathionine, L-; EINECS 200-295-8; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B533060.png)

![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)

![(2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]butanamide;hydrochloride](/img/structure/B535588.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)

![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)

![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)